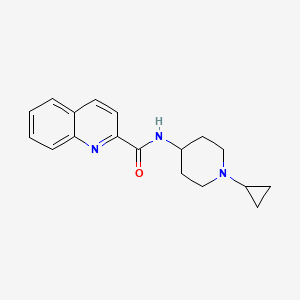
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to work by activating a protein called ATP synthase, which is involved in energy production in cells. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including brain-derived neurotrophic factor (BDNF) and synaptophysin.
Biochemical and Physiological Effects:
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, increasing mitochondrial function, and improving cognitive function and memory. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including BDNF and synaptophysin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease, which makes it a promising candidate for further research. However, one of the limitations of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several future directions for further research on N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide. One area of research could focus on understanding the exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, which could lead to the development of more targeted therapies. Another area of research could focus on testing the efficacy of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in human clinical trials, which would be a crucial step in determining its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research could explore the potential of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Métodos De Síntesis
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide was first synthesized in 2011 by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies. The synthesis method involves the reaction of 2-bromo-1-(naphthalen-2-ylmethyl)-1H-pyrrole with methylamine to form the intermediate product, which is then reacted with 2-cyanobenzaldehyde to produce N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide can protect neuronal cells from oxidative stress and reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(17(20)16-7-4-10-18-16)12-13-8-9-14-5-2-3-6-15(14)11-13/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXWGAXVHUHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)



![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)


![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



